USP Pharmaceutical Analytical Impurity (PAI) Classification Provides Defined Regulatory Identity Versus Unclassified Degradants
Anhydro abiraterone is explicitly designated as a USP Pharmaceutical Analytical Impurity (PAI) with the catalog number 1A03430 and is chemically defined as 17-(pyridin-3-yl)androsta-3,5,16-triene . In contrast, other degradation products of abiraterone acetate, such as 7-ketoabiraterone acetate, O-chlorobutylabiraterone, and various epoxy derivatives, lack formal USP PAI designation and are available only as generic impurities without compendial recognition [1]. This formal classification confers a distinct procurement advantage: USP PAI materials are accompanied by product information sheets specifying lot-specific purity and characterization data that align with ANDA submission requirements .
| Evidence Dimension | Regulatory identity and compendial recognition |
|---|---|
| Target Compound Data | USP PAI Catalog No. 1A03430; defined as 17-(pyridin-3-yl)androsta-3,5,16-triene |
| Comparator Or Baseline | 7-ketoabiraterone acetate, O-chlorobutylabiraterone, α-epoxyabiraterone acetate, β-epoxyabiraterone acetate [1] |
| Quantified Difference | Target has formal USP PAI designation with defined chemical identity and documentation; comparators are generic impurities lacking USP compendial recognition |
| Conditions | Regulatory framework: USP compendial standards for ANDA submissions |
Why This Matters
Procurement of a USP-designated PAI ensures compendial recognition and documentation traceability that generic impurity standards cannot provide, directly supporting regulatory submission readiness.
- [1] Pharmaffiliates. Mixture of Abiraterone Acetate Impurities including Anhydro Abiraterone, 7-Ketoabiraterone Acetate, and others. View Source
